1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one
Description
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one is an imidazole-based compound characterized by a ketone group at the ethanone position and substituents at the 1- and 2-positions of the imidazole ring. Its molecular formula is C₆H₇ClN₂O (molecular weight: 158.59 g/mol) with the CAS number 2026010-61-5 . The compound is synthesized as an oil and stored at 4°C, though detailed safety data remain unavailable .
Properties
IUPAC Name |
1-(2-chloro-3-methylimidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-3-8-6(7)9(5)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJURGAQWCZIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of 1-methylimidazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an imidazole derivative with an amino group, while oxidation can produce an imidazole derivative with a carbonyl group .
Scientific Research Applications
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one (CAS: 946061-14-9)
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one (CAS: 67560-27-4)
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one (CAS: 860772-72-1)
- Structure : Chloro and methyl groups are positioned at the 2- and 1-positions of the imidazole ring, respectively, but the ketone is attached to the 2-position instead of the 5-position .
- Impact : Altered electronic distribution due to positional isomerism may affect intermolecular interactions, such as hydrogen bonding or π-stacking in supramolecular assemblies.
Functional Group Modifications
1-(1H-Imidazol-1-yl)ethan-1-one
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Overview
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, with the CAS number 2026010-61-5, is a compound belonging to the imidazole family. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer research.
The compound can be synthesized through the reaction of 1-methylimidazole with chloroacetyl chloride in the presence of a base like triethylamine. This process yields a product that can be purified via recrystallization or column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one. In vitro assays have demonstrated its ability to induce cytotoxicity in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 19.6 µM, indicating significant activity against these cells .
Mechanism of Action:
The compound's mechanism involves the modulation of apoptotic pathways. Treatment with this compound resulted in:
- Upregulation of pro-apoptotic proteins (e.g., Bax)
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)
This shift suggests an increased apoptotic effect leading to cell death, as evidenced by flow cytometry analysis showing a marked increase in cells undergoing apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, including EGFR and CDK-2. These studies found that it possesses potent inhibitory activity, with IC50 values indicating strong potential for therapeutic applications in cancer treatment .
Comparative Analysis
To contextualize the biological activity of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, it is beneficial to compare it with structurally similar compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one | 19.6 | Apoptosis induction via Bax/Bcl-2 modulation |
| Erlotinib | 0.12 | EGFR inhibition |
| Sorafenib | 0.93 | Multi-target kinase inhibition |
Case Studies
A notable case study involved the use of this compound in combination therapies aimed at enhancing the efficacy of existing anticancer agents. In one experiment, combining 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one with standard chemotherapy drugs resulted in synergistic effects, leading to improved cell viability outcomes compared to monotherapy .
Future Directions
Research is ongoing to further elucidate the full spectrum of biological activities associated with this compound. Future studies are expected to explore:
- In vivo efficacy: Assessing the therapeutic potential in animal models.
- Structure–activity relationship (SAR) studies: Identifying modifications that enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
